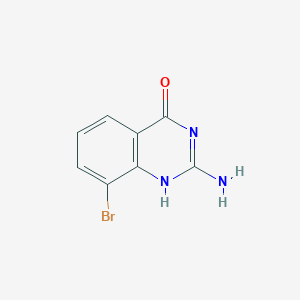

2-amino-8-bromo-1H-quinazolin-4-one

Description

Historical Context and Evolution of Quinazolinone Research

The journey of quinazolinone chemistry began in 1869 with the synthesis of the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, by Griess. nih.gov However, it was the work of Gabriel in 1903 that laid a more substantial foundation for the field. nih.gov The initial synthesis of the parent quinazoline (B50416) molecule was reported by August Bischler and Lang in 1895. wikipedia.org Over the decades, research into quinazolinones has expanded dramatically, fueled by the discovery of their diverse pharmacological properties. nih.govmdpi.com A pivotal moment in this evolution was the discovery of the hypnotic properties of methaqualone, which spurred extensive investigation into the synthesis and biological activities of various quinazolinone analogues. juniperpublishers.comwikipedia.org

Quinazolinone Scaffold as a Privileged Structure in Drug Discovery

The term "privileged structure" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. The quinazolinone scaffold fits this description perfectly. mdpi.comnih.gov Its rigid, fused-ring system provides a defined three-dimensional arrangement for substituent groups, allowing for precise interactions with the active sites of various enzymes and receptors. This structural versatility has enabled the development of a wide array of drugs with different therapeutic applications. mdpi.com The ability to readily modify the quinazolinone core at various positions allows medicinal chemists to fine-tune the pharmacological profile of the resulting derivatives. wisdomlib.org

Overview of Pharmacological Activities Associated with Quinazolinone Derivatives

The pharmacological landscape of quinazolinone derivatives is remarkably broad and diverse. These compounds have demonstrated a wide spectrum of biological activities, making them valuable leads in numerous therapeutic areas. wisdomlib.orgwisdomlib.orgnih.govnih.govresearchgate.net Notable pharmacological effects include:

Anticancer Activity: Quinazolinone derivatives have shown significant potential as anticancer agents, with some compounds exhibiting inhibitory effects against various cancer cell lines. nih.govnih.gov Their mechanisms of action often involve the inhibition of key enzymes in cancer progression, such as epidermal growth factor receptor (EGFR) and thymidylate synthase. nih.govtaylorandfrancis.com

Antimicrobial Activity: Many quinazolinone derivatives possess potent antibacterial and antifungal properties. nih.govnih.gov They can interfere with essential microbial processes, such as cell wall synthesis and DNA replication. nih.gov

Anti-inflammatory Activity: The anti-inflammatory potential of quinazolinones has been well-documented, with some derivatives showing efficacy in preclinical models of inflammation. wisdomlib.orgresearchgate.net

Anticonvulsant Activity: Research has also highlighted the anticonvulsant properties of certain quinazolinone analogues. wisdomlib.orgwisdomlib.org

Other Activities: The therapeutic potential of quinazolinones extends to other areas, including antiviral, antimalarial, antidiabetic, and antihypertensive effects. nih.govnih.govresearchgate.net

Specific Research Focus on 2-Amino-8-bromo-1H-quinazolin-4-one and its Structural Analogues

Within the vast family of quinazolinones, this compound and its related structures have garnered specific research attention. The introduction of an amino group at the 2-position and a bromine atom at the 8-position of the quinazolinone core significantly influences the molecule's electronic properties and steric profile, leading to unique biological activities.

Research into the synthesis of related brominated quinazolinones, such as 3-substituted-6,8-dibromo-2-methylquinazolin-4(3H)-one derivatives, has been undertaken to explore their potential pharmacological applications. ijstr.org The synthesis of these compounds often involves the cyclization of substituted anthranilates. ijstr.org Studies on various substituted quinazolinones have shown that the nature and position of the substituents on the quinazolinone ring are crucial for their biological activity. researchgate.net For instance, the synthesis of 2-amino quinazolin-4(3H)-one derivatives has been a focus of research due to their wide range of biological and pharmacological properties, including anticancer and antimicrobial activities. aurigeneservices.com

The exploration of structural analogues, such as 7-bromoquinazolin-4(3H)-one, further highlights the importance of the bromine substituent in modulating the compound's properties. chemsrc.com The chemical structure of these compounds is typically confirmed using various spectroscopic methods. ijstr.org

Structure

3D Structure

Properties

IUPAC Name |

2-amino-8-bromo-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O/c9-5-3-1-2-4-6(5)11-8(10)12-7(4)13/h1-3H,(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBQNPSNPMMVEHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)Br)NC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Analytical Characterization Techniques for 2 Amino 8 Bromo 1h Quinazolin 4 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 2-amino-8-bromo-1H-quinazolin-4-one derivatives, providing detailed information about the hydrogen and carbon environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation

¹H-NMR spectroscopy is fundamental in confirming the presence and connectivity of protons in the molecular structure. For a typical this compound derivative, the aromatic protons on the quinazolinone core are expected to appear in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. The protons of the amino group (-NH₂) would likely produce a broad singlet, the chemical shift of which can be influenced by the solvent and concentration. The proton at position 1 (N1-H) is also expected to be a broad singlet, often in the range of δ 10-12 ppm.

Table 1: Predicted ¹H-NMR Chemical Shifts (δ) for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-5 | ~ 8.1 - 8.3 | d | ~ 8.0 |

| H-6 | ~ 7.3 - 7.5 | t | ~ 8.0 |

| H-7 | ~ 7.7 - 7.9 | d | ~ 8.0 |

| NH₂ | ~ 5.0 - 6.0 | br s | - |

Note: Predicted values are based on data from similar quinazolinone structures. Actual values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Framework Elucidation

¹³C-NMR spectroscopy provides insight into the carbon skeleton of the molecule. The carbonyl carbon (C-4) is typically observed in the highly deshielded region of the spectrum, around δ 160-170 ppm. The carbon atoms of the quinazolinone ring system will resonate in the aromatic region (δ 110-150 ppm). The position of the bromine atom at C-8 will influence the chemical shift of this carbon, generally causing a downfield shift compared to an unsubstituted carbon.

Table 2: Predicted ¹³C-NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | ~ 155 - 160 |

| C-4 | ~ 162 - 168 |

| C-4a | ~ 120 - 125 |

| C-5 | ~ 128 - 132 |

| C-6 | ~ 125 - 128 |

| C-7 | ~ 135 - 140 |

| C-8 | ~ 115 - 120 (C-Br) |

Note: Predicted values are based on data from similar quinazolinone structures. Actual values may vary.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and for determining the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent aromatic protons (H-5, H-6, and H-7), helping to confirm their assignments.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms. This is essential for assigning the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This can be used to confirm the stereochemistry and conformation of derivatives.

Distortionless Enhancement by Polarization Transfer (DEPT) Analysis

DEPT is a valuable ¹³C-NMR experiment that helps to distinguish between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for example, would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are absent in a DEPT spectrum. For this compound, DEPT analysis would confirm the presence of the CH groups in the aromatic ring and would be particularly useful in the analysis of substituted derivatives with alkyl chains.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C=O stretching vibrations.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H stretch (amine) | 3400 - 3200 | Two bands, sharp to medium |

| N-H stretch (lactam) | 3200 - 3000 | Broad band |

| C=O stretch (lactam) | 1680 - 1650 | Strong, sharp band |

| C=N stretch | 1620 - 1580 | Medium to strong band |

Note: Predicted values are based on data from similar quinazolinone structures. Actual values may vary.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain insights into its structure through fragmentation patterns. For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by two mass units.

Common fragmentation pathways for quinazolinones often involve the loss of small molecules such as CO, HCN, or radicals from the substituents. The fragmentation of this compound could involve the initial loss of CO, followed by further fragmentation of the heterocyclic ring. Analysis of these fragmentation patterns can provide valuable corroborative evidence for the proposed structure.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural elucidation and confirmation of novel compounds. Unlike standard mass spectrometry, HRMS provides mass measurements with extremely high accuracy, typically to within 5 ppm (parts per million). This precision allows for the determination of a compound's elemental composition from its exact mass.

For quinazolinone derivatives, HRMS is used to confirm that the synthesized product possesses the correct molecular formula. The process involves ionizing the molecule, often using electrospray ionization (ESI), and measuring its mass-to-charge ratio (m/z). The experimentally determined mass is then compared to the theoretically calculated mass for the expected chemical formula.

In a study on a related bromo-quinazolinone derivative, 2-(3-butenyl)-8-bromoquinazolin-4(3H)-one, HRMS was used to confirm its composition. researchgate.net The data demonstrated a close match between the observed and required mass, validating the successful synthesis. researchgate.net This method is directly applicable to confirm the elemental formula of this compound.

Table 1: Example of HRMS Data for a Bromo-Quinazolinone Derivative

| Compound | Formula | Required Mass [M+H]⁺ | Found Mass [M+H]⁺ | Source |

|---|

This table illustrates the high accuracy of HRMS in confirming elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic structure of a molecule. The quinazolin-4-one core contains chromophores such as C=O, C=N, and an aromatic benzene (B151609) ring, which give rise to characteristic absorption bands. econferences.ru

The UV-Vis spectrum of a quinazolinone derivative typically displays two main absorption bands. researchgate.net

A shorter wavelength band, generally observed in the 240–300 nm range, is attributed to π→π* transitions within the aromatic system. researchgate.net

A longer wavelength band, appearing between 310–425 nm, corresponds to the n→π* transition of the non-bonding electrons on the nitrogen and oxygen atoms of the heterocyclic ring. researchgate.net

The positions and intensities of these bands are sensitive to the substituents on the quinazolinone ring. For this compound, the amino (-NH₂) and bromo (-Br) groups act as auxochromes that can modify the absorption profile. The presence of substituents on the aromatic ring is known to shift the absorption bands to longer wavelengths (a bathochromic shift). econferences.ruresearchgate.net Specifically, studies on similar derivatives show that electron-withdrawing groups can significantly affect the absorption maximum. researchgate.net The analysis of these electronic transitions is crucial for understanding the conjugation within the molecule. nih.gov

Table 2: Typical UV-Vis Absorption Bands for Quinazolinone Derivatives

| Wavelength Range | Type of Electronic Transition | Associated Chromophore | Source |

|---|---|---|---|

| 240–300 nm | π → π* | Aromatic Ring System | researchgate.net |

Advanced Analytical Techniques for Purity and Compound Validation

Beyond initial spectroscopic identification, a range of advanced analytical techniques are essential to confirm the purity of this compound and validate its final structure.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing compound purity. The technique separates the target compound from any impurities, starting materials, or by-products. By using a UV detector, the area under the peak for the main compound can be calculated and expressed as a percentage of the total area of all peaks, providing a quantitative measure of purity. Ultra-high-pressure liquid chromatography (UHPLC) offers even higher resolution and faster analysis times. mdpi.com

Elemental Analysis: This technique provides a quantitative determination of the percentage composition of elements (carbon, hydrogen, nitrogen) within a sample. For this compound, the experimental percentages of C, H, N, and Br would be compared against the theoretically calculated values for the molecular formula C₈H₆BrN₃O. A close correlation validates the elemental composition of the bulk sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the precise arrangement of atoms. These techniques provide detailed information about the chemical environment of each hydrogen and carbon atom, allowing for an unambiguous verification of the compound's covalent framework and the position of substituents on the quinazolinone ring. researchgate.net

Single-Crystal X-ray Diffraction (SCXRD): Considered the definitive method for structural determination, SCXRD analysis provides the exact three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique can confirm the regioselective formation of the desired product and provide precise bond lengths and angles, offering unequivocal proof of the structure. researchgate.net

Table 3: Techniques for Purity and Structural Validation

| Technique | Purpose | Information Obtained | Source |

|---|---|---|---|

| HPLC/UHPLC | Purity Assessment | Quantitative purity value (e.g., >99%) by separating the compound from impurities. | mdpi.com |

| Elemental Analysis | Elemental Composition | Experimental percentage of C, H, N, Br to compare with theoretical values. | researchgate.net |

| NMR Spectroscopy | Structural Confirmation | Detailed connectivity and chemical environment of atoms in the molecule. | researchgate.net |

Structure Activity Relationship Sar Studies of 2 Amino 8 Bromo 1h Quinazolin 4 One Analogues

Positional Impact of Substituents on Biological Activity Profiles

SAR studies have consistently shown that substitutions at positions 2, 3, 6, and 8 of the quinazolinone ring system are crucial for determining the pharmacological activity of its derivatives. nih.govnih.gov

Critical Role of Halogenation at C-8 Position (Bromine)

The presence and nature of a halogen atom at the C-8 position of the quinazolinone ring can significantly modulate the biological activity of the resulting compounds. nih.gov For instance, the introduction of a bromine atom at this position has been a key strategy in the development of potent enzyme inhibitors.

Recent research has highlighted that substitutions at the C-8 position can enhance the potency of tankyrase inhibitors. researchgate.netbiorxiv.org While previous studies were often limited to small substituents, newer work has explored the introduction of larger groups at the C-7 and C-8 positions to exploit the available space in the binding pocket of enzymes like tankyrase-2. biorxiv.org This approach aims to establish new interactions and improve inhibitor potency. biorxiv.org

Specifically, the combination of an amino group at the C-8 position with a methyl group at the C-2 position has yielded some of the most potent compounds in certain studies. researchgate.net This suggests a synergistic effect between substituents at these two positions. The nature of the substituent at position 8 has also been found to influence the reactivity of the quinazolinone ring system in further chemical modifications. researchgate.net

For example, a study on 8-substituted-2-methylthio quinazolin-4-ones demonstrated that the substituent at C-8 (such as NO2, NH2, or NH(C=O)CH3) significantly influenced their reactivity towards other chemical reagents. researchgate.net

Influence of Amino Substitution at C-2 Position

The C-2 position of the quinazolinone scaffold is a frequent site for modification to modulate biological activity. The introduction of an amino group at this position is a common feature in many biologically active quinazolinone derivatives.

For instance, 2-amino phenyl substitution at position 3 has been shown to increase the anticonvulsant activity of certain quinazolinone derivatives. nih.gov In another context, the presence of a methyl or thiol group at position 2 is considered essential for the antimicrobial activities of some quinazolinone series. nih.gov

The combination of substitutions at C-2 and C-8 is particularly noteworthy. As mentioned earlier, the presence of an 8-amino group combined with a 2-methyl group resulted in a highly potent PARP-1 inhibitor. researchgate.net This underscores the importance of considering the interplay between different positions on the quinazolinone ring.

Effects of Substitutions at N-1 and N-3 Positions

The nitrogen atoms at positions N-1 and N-3 of the pyrimidine (B1678525) ring are also critical for the biological activity of quinazolinones. researchgate.net The N-3 position, in particular, is a common site for introducing a wide variety of substituents to alter the pharmacological profile.

Studies have shown that the addition of different heterocyclic moieties at the N-3 position can increase the biological activity of quinazolinone derivatives. nih.gov For example, a series of 4(3H)-quinazolinone derivatives bearing oxadiazoles (B1248032) and thiadiazoles at position 3 were synthesized and evaluated for their anticonvulsant activity. nih.gov

Furthermore, the presence of a substituted aromatic ring at the N-3 position is often considered essential for antimicrobial activities. nih.gov The nature of the substituent on this aromatic ring can have a significant impact on the antibacterial profile. For instance, compounds with methoxy (B1213986) and methyl-substituted rings at this position have demonstrated higher activity against certain bacterial strains. nih.gov

Significance of Substituents at C-6 Position

The C-6 position on the benzene (B151609) ring of the quinazolinone scaffold is another key site for substitution that influences biological activity. nih.govnih.gov Halogenation at this position, for example, has been shown to be beneficial for certain activities.

In the context of MERS-CoV inhibitors, the substituent at the C-6 position of the quinazoline (B50416) ring was found to be important. nih.gov A study exploring 4-anilino-6-aminoquinazoline derivatives found that various benzylamine (B48309) substituents at the C-6 position were tolerated and, in some cases, led to significant improvements in inhibitory activity. nih.gov For example, a 3-cyanobenzyl amine analogue at this position resulted in a compound with high inhibitory effect against MERS-CoV. nih.gov

The following table summarizes the activity of some C-6 substituted quinazoline analogues as MERS-CoV inhibitors:

| Compound | C-6 Substituent | IC50 (µM) |

| 12 | 2-methoxybenzyl amine | 3.8 |

| 13 | 2-hydroxybenzyl amine | 3.6 |

| 14 | 3,4-difluorobenzyl amine | 4.6 |

| 15 | 4-fluorobenzyl amine | 4.6 |

| 20 | 3-cyanobenzyl amine | 0.157 |

| 21 | 4-cyanobenzyl amine | 4.8 |

| 23 | 3-(trifluoromethyl)benzyl amine | 2.3 |

Data sourced from a study on 4-anilino-6-aminoquinazoline derivatives as MERS-CoV inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org This approach is widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent analogues. frontiersin.orgnih.gov

Several QSAR studies have been conducted on quinazolinone derivatives to understand the structural requirements for various biological activities, including anticancer and antimicrobial effects. nih.govnih.govrsc.org These studies typically involve the calculation of various molecular descriptors (e.g., electronic, steric, hydrophobic) and correlating them with the observed biological activity using statistical methods. nih.gov

For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed for quinazolin-4(3H)-one analogues as EGFR inhibitors. nih.gov These models provide contour maps that visualize the regions around the molecule where certain properties (e.g., steric bulk, electrostatic potential) are favorable or unfavorable for activity. researchgate.net Such information is invaluable for designing new compounds with improved potency. frontiersin.orgnih.gov

A study on quinazolinone derivatives containing hydrazone structures used CoMFA to build a predictive 3D-QSAR model for their antitumor activity. rsc.org The model helped in understanding the structure-activity relationships and guided the identification of a lead compound for further development. rsc.org

Development of Predictive Models for Activity Optimization

The development of predictive models is a cornerstone of modern drug discovery, enabling the rational design of more potent and selective analogues. For quinazolinone derivatives, these models are typically constructed by correlating variations in their chemical structures with observed biological activities. nih.gov This process often involves the synthesis of a library of related compounds and the subsequent evaluation of their efficacy.

The data generated from these assays are then used to build mathematical models that can predict the activity of yet-to-be-synthesized compounds. These predictive models are instrumental in prioritizing which analogues to synthesize, thereby saving time and resources. For instance, in silico screening, guided by such models, can identify novel compounds with a high probability of being active agents. nih.gov

A hypothetical example of a data set used to develop a predictive model for a series of quinazolinone analogues is presented below. This table illustrates how biological activity data (e.g., IC₅₀ values, representing the concentration of a drug that is required for 50% inhibition in vitro) for a series of analogues with systematic structural modifications would be collected.

Table 1: Hypothetical Biological Activity Data for a Series of Quinazolinone Analogues

| Compound ID | R1-Substituent | R2-Substituent | IC₅₀ (µM) |

|---|---|---|---|

| 1 | -H | -H | 25.4 |

| 2 | -Cl | -H | 15.2 |

| 3 | -F | -H | 18.9 |

| 4 | -H | -CH₃ | 22.1 |

| 5 | -Cl | -CH₃ | 10.5 |

By analyzing such data, researchers can infer the influence of different substituents on activity. For example, the data in Table 1 might suggest that a chloro group at the R1 position and a methyl group at the R2 position are beneficial for activity.

Ligand-Based and Structure-Based QSAR Approaches

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These approaches can be broadly categorized as ligand-based or structure-based.

Ligand-Based QSAR: This approach is employed when the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is unknown. It relies solely on the information from a set of molecules (ligands) that are known to interact with the target. By comparing the structural features and properties of active and inactive molecules, a pharmacophore model can be developed. This model defines the essential steric and electronic features required for biological activity.

For quinazolinone derivatives, ligand-based QSAR models have been developed to predict their activity against various targets. researchgate.net These models often use molecular descriptors that quantify various aspects of a molecule's structure, such as its size, shape, and electronic properties. nih.gov

Structure-Based QSAR: When the 3D structure of the target protein is available, a structure-based QSAR approach can be utilized. This method involves docking the ligand molecules into the active site of the target protein to understand their binding modes and interactions. The binding energies and interaction patterns can then be correlated with the observed biological activities to develop a QSAR model.

For quinazolinone analogues, molecular docking studies have been used to elucidate their interactions with target enzymes like epidermal growth factor receptor (EGFR). nih.gov These studies help in understanding how different substituents on the quinazolinone scaffold interact with specific amino acid residues in the active site, thereby influencing the binding affinity and, consequently, the biological activity.

The table below provides a conceptual overview of the types of descriptors that might be used in a QSAR study of quinazolinone analogues.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Examples | Information Provided |

|---|---|---|

| Constitutional | Molecular weight, number of atoms | Basic information about the molecule's composition |

| Topological | Wiener index, Kier & Hall indices | Information about the connectivity of atoms |

| Geometrical | Molecular surface area, volume | 3D shape and size of the molecule |

| Electronic | Dipole moment, HOMO/LUMO energies | Distribution of electrons and reactivity |

| Physicochemical | LogP, polarizability | Lipophilicity and polarizability |

By employing these advanced computational techniques, researchers can develop robust predictive models to guide the optimization of lead compounds like 2-amino-8-bromo-1H-quinazolin-4-one for various therapeutic applications.

Mechanistic Investigations of Biological Activities for 2 Amino 8 Bromo 1h Quinazolin 4 One and Derivatives

Enzyme Inhibition Mechanisms

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition and Selectivity

The quinazoline (B50416) core is a well-established pharmacophore for the development of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. nih.govnih.gov Structure-activity relationship (SAR) studies have demonstrated that the 4-anilino-quinazoline moiety is a privileged scaffold for potent EGFR tyrosine kinase inhibitors (TKIs). nih.gov The nitrogen atom at position 1 (N-1) of the quinazoline ring typically forms a crucial hydrogen bond with the backbone NH of Met793 in the ATP-binding site of EGFR, a key interaction for inhibitory activity.

While direct inhibitory data for 2-amino-8-bromo-1H-quinazolin-4-one is not extensively reported, the influence of substituents on the quinazoline ring is well-documented. The presence of a bromine atom at the 8-position can influence the electronic properties and conformation of the molecule within the ATP-binding pocket. Research on related 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines has shown potent EGFR inhibitory activity. tandfonline.com The substitution pattern on the quinazolinone ring, including the presence and nature of substituents at positions 2, 6, and 8, plays a significant role in determining the pharmacological activity. nih.gov For instance, in a series of 2-substituted quinazolinone derivatives, substitutions on the phenyl ring attached at the 2-position were found to be essential for anticancer activity, with fluorine and methoxy (B1213986) groups showing greater potency than bromine or chlorine. tandfonline.com

The selectivity of quinazolinone-based inhibitors for mutant forms of EGFR, such as those with the T790M resistance mutation, is a critical aspect of their therapeutic potential. The design of second and third-generation EGFR inhibitors often involves modifications to the quinazoline scaffold to enhance binding affinity to these mutant kinases.

Table 1: EGFR Kinase Inhibitory Activity of Selected Quinazolinone Derivatives (Note: Data for the specific compound this compound is not available in the cited literature; this table presents data for related quinazolinone derivatives to illustrate the potential of the scaffold.)

| Compound/Derivative | Target | IC50 (nM) | Reference |

| 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one (8b) | EGFR-TK | 1.37 | rcsb.org |

| Gefitinib | EGFR | - | researchgate.net |

| Erlotinib | EGFR | - | researchgate.net |

| Lapatinib | EGFR | - | researchgate.net |

Inhibition of Cell-Cycle-Dependent Kinases (e.g., Cdk4)

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. The quinazolinone scaffold has emerged as a promising template for the development of CDK inhibitors. tandfonline.comresearchgate.net Specifically, derivatives of quinazolinone have been investigated as potential inhibitors of Cdk4/6, which play a pivotal role in the G1 phase of the cell cycle.

One study identified a quinazolinone derivative as a dual inhibitor of Cdk4 and microtubules, with an IC50 of 0.47 µM for Cdk4. rsc.org This dual-action mechanism, leading to cell cycle arrest in both G0/G1 and M phases, highlights the therapeutic potential of this scaffold. rsc.org Another study reported new quinazolinone derivatives with acetamide linkers that exhibited inhibitory activity against Cdk4/6 and induced apoptosis in breast cancer cell lines. tandfonline.com

While specific inhibitory data for this compound against Cdk4 is not available, the existing research on related quinazolinone derivatives suggests that this chemical class can be effectively tailored to target CDKs. The nature and position of substituents on the quinazolinone ring are critical for achieving potency and selectivity against specific CDK isoforms.

Table 2: Cdk4 Inhibitory Activity of a Quinazolinone Derivative (Note: Data for the specific compound this compound is not available in the cited literature; this table presents data for a related derivative.)

| Compound/Derivative | Target | IC50 (µM) | Reference |

| Quinazolinone Library Compound (106) | Cdk4 | 0.47 | rsc.org |

Modulation of DNA Repair Enzyme Systems

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, playing a critical role in maintaining genomic integrity. Inhibition of PARP-1 is a validated therapeutic strategy, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The quinazolinone scaffold has been identified as a viable bioisostere for the phthalazinone core present in established PARP inhibitors like Olaparib. researchgate.net

Several studies have reported the design and synthesis of quinazolinone-based PARP-1 inhibitors. researchgate.netbenthamdirect.comnih.gov For instance, a series of 2-propanoyl-3H-quinazolin-4-one derivatives were found to be potent PARP-1 inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range, comparable to Olaparib. benthamdirect.com Another study on 2-substituted-quinazoline-4-ones also demonstrated their potential as PARP inhibitors. nih.gov These findings suggest that the quinazolinone core can be effectively utilized to design potent inhibitors of this DNA repair enzyme. The substituents on the quinazolinone ring are crucial for optimizing the binding affinity to the PARP-1 active site.

Interaction with Penicillin-Binding Proteins

Penicillin-binding proteins (PBPs) are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall. Inhibition of these enzymes is the mechanism of action for β-lactam antibiotics. Recently, the 4(3H)-quinazolinone core has been identified as a novel non-β-lactam scaffold for the development of antibacterial agents that target PBPs. researchgate.netresearchgate.net

A study involving in silico screening and subsequent synthesis and evaluation of 4(3H)-quinazolinone derivatives led to the discovery of compounds with antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). researchgate.netresearchgate.net The mechanism of action was determined to be the inhibition of PBP1 and PBP2a in MRSA. researchgate.net One of the lead compounds also demonstrated binding to the allosteric site of PBP2a. researchgate.net While this research did not specifically investigate this compound, it establishes the potential for quinazolinone derivatives to act as PBP inhibitors. Further SAR studies are needed to determine the effect of the 2-amino and 8-bromo substitutions on the antibacterial activity and PBP inhibition.

Inhibition of Queuine tRNA-Ribosyltransferase

tRNA-guanine transglycosylase (TGT) is a key enzyme in the post-transcriptional modification of tRNA and has been identified as a potential target for antibacterial drugs, particularly against Shigella flexneri, the causative agent of bacillary dysentery. igi-global.com The 2-aminoquinazolin-4(3H)-one scaffold has been explored as a template for the design of TGT inhibitors. igi-global.com

A study on a series of 2-aminoquinazolin-4(3H)-one-based inhibitors of TGT provided detailed structure-activity relationships. igi-global.com This research highlighted the importance of substituents at positions 6 and 8 of the quinazolinone core for binding to the active site of TGT. While the study focused on other substitutions, it provides a strong rationale for investigating 8-bromo derivatives. For example, the replacement of a sulfur atom in a (phenylsulfanyl)methyl residue at position 8 with an oxygen atom or a methylene group resulted in a significant loss of activity, indicating the sensitivity of this pocket to the nature of the substituent. igi-global.com The crystal structure of TGT in complex with 2-amino-8-methylquinazolin-4(3H)-one has been solved, providing a structural basis for further inhibitor design. rcsb.org

Angiotensin II AT1 Receptor Antagonism

The angiotensin II type 1 (AT1) receptor is a key component of the renin-angiotensin system, and its blockade is a major therapeutic strategy for the treatment of hypertension and other cardiovascular diseases. The quinazolinone ring has been investigated as a potential scaffold for the development of novel AT1 receptor blockers.

A quantitative structure-activity relationship (QSAR) study was conducted on a large dataset of 114 quinazolinone derivatives to predict their AT1 receptor blocking activity. This study aimed to identify the structural features that correlate with biological activity, suggesting that the quinazolinone nucleus can serve as an alternative to the more common imidazole ring found in many "sartan" drugs. While specific data for this compound is not provided, this computational study supports the potential of the quinazolinone scaffold to be developed into AT1 receptor antagonists. The electronic and steric properties of the substituents on the quinazolinone ring would be critical in determining the binding affinity and antagonist activity at the AT1 receptor.

Cellular Target Interaction Mechanisms

The biological effects of this compound and related compounds are often attributed to their ability to interact with fundamental cellular components and processes. These interactions can lead to the disruption of cell division, integrity, and proliferation.

Quinazolinone derivatives have been identified as inhibitors of tubulin polymerization, a critical process for mitotic spindle formation and cell division. nih.govnih.gov The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and can induce apoptosis. nih.gov While direct studies on this compound are limited, research on analogous structures suggests that the quinazolinone core can bind to the colchicine site on tubulin. nih.govnih.gov Molecular modeling of some 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones has shown interactions within the colchicine binding pocket. nih.gov For instance, certain 2-styrylquinazolin-4(3H)-one derivatives have demonstrated sub-micromolar potency in growth inhibition of various cancer cell lines and have shown to reduce microtubule formation. nih.gov

| Compound Analogue | Cancer Cell Line | Growth Inhibition (GI50) | Reference |

| 2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one | HT29, U87, A2780, H460, BE2-C | <50 nM | nih.gov |

| 2-(2-Methoxystyryl)quinazolin-4(3H)-one | Multiple cell lines | Sub-µM | nih.gov |

| 2-(3-Methoxystyryl)quinazolin-4(3H)-one | Multiple cell lines | Sub-µM | nih.gov |

This table presents data for analogue compounds to illustrate the potential activity of the quinazolinone scaffold, as direct data for this compound is not available.

The quinazolinone scaffold is a recurring motif in the development of antimicrobial agents. nih.goveco-vector.com These compounds are known to exert their effects through various mechanisms, including the inhibition of essential enzymes and disruption of cellular structures. Structure-activity relationship studies have indicated that the presence of a halogen atom at the 6 and 8 positions of the quinazolinone ring can enhance antimicrobial activities. nih.gov

One of the key mechanisms of action for some quinazolinone derivatives is the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication and repair. nih.gov Molecular docking studies of novel quinazolinone Schiff base derivatives have shown that these compounds can bind to the active site of the DNA gyrase enzyme. nih.gov The quinazolinone moiety often occupies a hydrophobic pocket at the inhibitor binding site, and interactions are stabilized through hydrogen bonds and hydrophobic contacts. nih.gov While specific studies on this compound are not extensively documented, the known importance of the 8-halogen substitution suggests a potential role in enhancing interactions with microbial targets. nih.gov

| Microbial Strain | Activity of Quinazolinone Derivatives | Reference |

| Staphylococcus aureus | Good antibacterial activity | biomedpharmajournal.org |

| Streptococcus pyogenes | Good antibacterial activity | biomedpharmajournal.org |

| Escherichia coli | Excellent activity for some derivatives | biomedpharmajournal.org |

| Pseudomonas aeruginosa | Excellent activity for some derivatives | biomedpharmajournal.org |

| Candida albicans | Excellent activity for some derivatives | biomedpharmajournal.org |

| Aspergillus niger | Excellent activity for some derivatives | biomedpharmajournal.org |

This table summarizes the antimicrobial potential of various quinazolinone derivatives against different microbial strains. Specific data for this compound is not available.

Receptor and Ion Channel Modulation (e.g., mGlu7 Receptor)

Quinazolinone derivatives have been investigated as modulators of various receptors, including the metabotropic glutamate receptor 7 (mGlu7). nih.gov The mGlu7 receptor is a class C G protein-coupled receptor (GPCR) that plays a role in regulating neurotransmission. nih.gov Allosteric modulators of mGlu7 are of interest for their potential therapeutic applications in neurological and psychiatric disorders. acs.orgnih.gov

Research has shown that certain quinazolinone-based compounds can act as negative allosteric modulators (NAMs) of the mGlu7 receptor. nih.gov For example, a library of 2,6-disubstituted (3H)-quinazolin-4-ones was synthesized and evaluated for mGlu7 NAM activity. nih.gov One of the active compounds identified was 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one, which exhibited an IC50 of 6.14 µM for the mGlu7 receptor. nih.gov Although this compound has a different substitution pattern, it highlights the potential of the quinazolinone scaffold to interact with the mGlu7 receptor. The 2-amino and 8-bromo substitutions on the quinazolinone core would likely influence the binding affinity and modulatory activity at the mGlu7 receptor, though specific data is not currently available.

| Compound Analogue | Receptor Target | Activity (IC50) | Reference |

| 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one | mGlu7 | 6.14 µM | nih.gov |

| VU0155094 | mGlu7 | 1.5 µM | acs.org |

| VU0422288 | mGlu7 | Potentiation | acs.org |

This table includes data for analogue compounds that demonstrate the modulatory potential of the quinazolinone scaffold on the mGlu7 receptor.

Ligand-Protein Binding Dynamics and Energetics

Molecular docking is a computational technique frequently employed to understand the binding modes and energetics of quinazolinone derivatives with their protein targets. nih.govnih.govmanipal.edu These studies provide insights into the key interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. manipal.edu

For instance, in the context of antimicrobial activity, docking studies have been performed with quinazolinone derivatives and the DNA gyrase enzyme. nih.gov These simulations have helped to elucidate the binding poses of the ligands within the active site and to rationalize their inhibitory activity. nih.gov Similarly, for anticancer applications, molecular docking of quinazolinone analogs with the Epidermal Growth Factor Receptor (EGFR) kinase domain has been conducted to predict binding affinities and interaction patterns. manipal.edu One study found that a synthesized quinazolinone derivative formed a stable complex with the EGFR kinase domain, exhibiting hydrogen bonding with the LYS721A residue and π-π stacking with the PHE699A residue. manipal.edu

| Protein Target | Interacting Residues with Quinazolinone Analogues | Type of Interaction | Reference |

| EGFR Kinase Domain | LYS721A | Hydrogen Bonding | manipal.edu |

| EGFR Kinase Domain | PHE699A | π-π Stacking | manipal.edu |

| DNA Gyrase | Various | Hydrogen Bonds & Hydrophobic Contacts | nih.gov |

This table illustrates the types of interactions observed in molecular docking studies of quinazolinone analogues with their respective protein targets.

Computational Chemistry and Molecular Modeling in the Study of 2 Amino 8 Bromo 1h Quinazolin 4 One

Molecular Docking Simulations

No published studies were found that performed molecular docking simulations specifically with 2-amino-8-bromo-1H-quinazolin-4-one.

Data not available.

Data not available.

Pharmacophore Modeling for Ligand Design and Virtual Screening

No published studies were found that developed or utilized a pharmacophore model based on this compound.

Quantum Chemical Calculations

No published studies were found that reported quantum chemical calculations for this compound.

Data not available.

Data not available.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations offer a dynamic picture of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. This computational technique is invaluable for understanding the conformational landscape of a ligand like this compound and for assessing the stability of its complex with a biological target, such as a protein kinase or an enzyme. nih.govnih.gov

Furthermore, when a ligand is docked into the binding site of a protein, MD simulations are used to evaluate the stability of the resulting protein-ligand complex. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe whether the ligand remains securely bound or dissociates. Key metrics such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to quantify the stability of the complex and the flexibility of its components. For instance, a stable binding mode is often characterized by a low and steady RMSD for the ligand within the binding pocket over the simulation time. frontiersin.org

In studies of other quinazolinone derivatives, MD simulations have been successfully employed to confirm the stability of ligand binding within the active sites of targets like epidermal growth factor receptor (EGFR). frontiersin.orgresearchgate.net These simulations have shown how specific substitutions on the quinazolinone ring can form stable hydrogen bonds and other crucial interactions with key amino acid residues, thereby explaining their inhibitory potency. researchgate.net

Hypothetical Stability Analysis of this compound with a Target Kinase:

| Simulation Time (ns) | RMSD of Ligand (Å) | Number of Hydrogen Bonds |

| 0 | 0.0 | 3 |

| 10 | 1.2 | 2-3 |

| 20 | 1.5 | 2 |

| 30 | 1.4 | 2-3 |

| 40 | 1.6 | 1-2 |

| 50 | 1.5 | 2 |

This is a hypothetical data table created for illustrative purposes.

In Silico Screening and Lead Optimization Strategies

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach significantly narrows down the number of compounds that need to be synthesized and tested in the lab, thereby saving time and resources. For a novel compound like this compound, its derivatives could be computationally screened against various known therapeutic targets.

Lead optimization is the process of taking a promising "hit" compound identified from a screening campaign and modifying its chemical structure to improve its properties, such as potency, selectivity, and pharmacokinetic profile. Computational chemistry plays a crucial role in this iterative process. mdpi.com

One common strategy is structure-based drug design, where the three-dimensional structure of the target protein is used to guide the design of more effective ligands. Molecular docking, a key component of this strategy, can predict the binding orientation and affinity of a series of rationally designed analogues of this compound. For example, by analyzing the docked pose, chemists can identify positions on the quinazolinone scaffold where adding or modifying a functional group could lead to new, favorable interactions with the protein, thus enhancing binding affinity. nih.gov Studies on other quinazolinones have successfully used this approach to design derivatives with improved activity. nih.gov

Another optimization strategy is ligand-based drug design, which is employed when the 3D structure of the target is unknown. This approach relies on the knowledge of other molecules that bind to the target. By building a pharmacophore model—an ensemble of the essential steric and electronic features required for biological activity—new molecules can be designed that fit this model.

For this compound, a lead optimization campaign could involve the systematic in silico evaluation of various substituents at different positions of the quinazolinone ring. For example, replacing the bromine at the C-8 position with other halogens or small alkyl groups could be explored computationally to predict the impact on binding affinity and selectivity. nih.gov

Hypothetical Lead Optimization Data for this compound Analogues:

| Compound ID | Modification | Predicted Binding Affinity (kcal/mol) | Lipinski's Rule of Five Violations |

| Lead-001 | This compound | -7.5 | 0 |

| Opt-001 | 2-amino-8-chloro-1H-quinazolin-4-one | -7.2 | 0 |

| Opt-002 | 2-amino-8-fluoro-1H-quinazolin-4-one | -6.8 | 0 |

| Opt-003 | 2-amino-8-methyl-1H-quinazolin-4-one | -7.8 | 0 |

| Opt-004 | 2-amino-8-methoxy-1H-quinazolin-4-one | -8.1 | 0 |

This is a hypothetical data table created for illustrative purposes.

Future Directions and Research Perspectives for 2 Amino 8 Bromo 1h Quinazolin 4 One

Exploration of Novel Synthetic Pathways for Enhanced Molecular Diversity

The development of novel synthetic methodologies is crucial for expanding the chemical space of quinazolinone derivatives and generating molecules with improved pharmacological profiles. Current research focuses on creating more efficient and versatile synthetic routes.

One promising approach involves the use of microwave-assisted synthesis, which has been shown to be an efficient, green method for producing 3-amino-2-methyl-quinazolin-4(3H)-ones. mdpi.com Further exploration of such green chemistry principles, including the use of environmentally benign solvents and catalysts, is anticipated. researchgate.net For instance, a novel method utilizing methanol (B129727) as both a C1 building block and a solvent under copper-catalyzed conditions has been developed for the synthesis of quinazolinone derivatives from aminobenzamides. researchgate.net

Future synthetic strategies will likely focus on:

Diversity-Oriented Synthesis: Developing pathways that allow for the rapid generation of a wide array of structurally diverse quinazolinone analogues. This can be achieved through techniques like combinatorial chemistry and fragment-based approaches.

Late-Stage Functionalization: Creating methods to introduce chemical modifications at a late stage of the synthesis, enabling the fine-tuning of a molecule's properties without needing to redesign the entire synthetic route.

One-Pot Reactions: Designing multi-step reactions that can be carried out in a single reaction vessel, which improves efficiency and reduces waste. researchgate.net

These advancements will be instrumental in generating novel derivatives of 2-amino-8-bromo-1H-quinazolin-4-one with enhanced potency, selectivity, and pharmacokinetic properties.

Advanced Structure-Based Drug Design Initiatives

Structure-based drug design (SBDD) is a powerful tool for the rational design of potent and selective inhibitors. This approach relies on the three-dimensional structure of the target protein to guide the design of complementary small molecules.

For quinazolinone derivatives, SBDD has been instrumental in understanding their mechanism of action and in designing more effective drug candidates. For example, molecular docking studies have been used to investigate the binding modes of quinazolinone derivatives to various targets, such as epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 9 (CDK9). nih.govmdpi.com These studies have revealed key interactions that are essential for inhibitory activity and have provided a basis for the design of new analogues with improved binding affinity. nih.gov

Future SBDD initiatives for this compound will likely involve:

High-Resolution Crystallography: Obtaining high-resolution crystal structures of the compound in complex with its biological targets to provide a detailed understanding of the binding interactions.

Computational Modeling: Employing advanced computational techniques, such as molecular dynamics simulations and free energy calculations, to predict the binding affinity and selectivity of new designs. nih.gov

Fragment-Based Drug Discovery (FBDD): Using small molecular fragments to probe the binding site of a target and then growing or linking these fragments to create more potent lead compounds.

These advanced SBDD approaches will accelerate the discovery of next-generation quinazolinone-based therapeutics with superior efficacy and safety profiles.

Integration of Multi-Omics Data in Mechanistic Elucidation

To fully understand the biological effects of this compound, a systems-level approach is necessary. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the molecular changes induced by the compound. nih.gov

This integrated approach can help to:

Identify Novel Targets: Uncover previously unknown biological targets of the compound by analyzing its effects on global gene and protein expression.

Elucidate Mechanisms of Action: Reveal the signaling pathways and cellular processes that are modulated by the compound, providing a deeper understanding of its therapeutic effects. nih.gov

Discover Biomarkers: Identify molecular biomarkers that can be used to predict patient response to treatment or to monitor therapeutic efficacy.

The integration of multi-omics data is a complex undertaking that requires sophisticated computational tools and methodologies. frontlinegenomics.comnih.gov However, the insights gained from this approach have the potential to revolutionize our understanding of quinazolinone pharmacology and to guide the development of more effective and personalized therapies.

Development of Targeted Delivery Systems for Quinazolinone Derivatives

While quinazolinone derivatives have shown great promise in preclinical studies, their clinical translation can be hampered by challenges such as poor solubility, off-target toxicity, and the development of drug resistance. researchgate.net Targeted drug delivery systems offer a promising strategy to overcome these limitations by selectively delivering the drug to the site of action, thereby increasing its therapeutic efficacy and reducing systemic side effects. researchgate.net

Several targeted delivery strategies are being explored for quinazolinone derivatives, including:

Nanoparticle-Based Delivery: Encapsulating the drug in nanoparticles, such as liposomes or solid lipid nanoparticles (SLNs), can improve its solubility, stability, and pharmacokinetic profile. elsevierpure.com For example, a study demonstrated the potential of carnauba wax-based SLNPs for the delivery of a novel quinazolinone derivative to reverse drug resistance in cancer cells. elsevierpure.com

Antibody-Drug Conjugates (ADCs): Linking the drug to an antibody that specifically recognizes a tumor-associated antigen can enable targeted delivery to cancer cells.

Prodrug Approaches: Modifying the drug into an inactive prodrug that is selectively activated at the target site can minimize off-target toxicity.

The development of effective targeted delivery systems will be crucial for realizing the full therapeutic potential of this compound and other quinazolinone derivatives.

Investigation of Polypharmacology and Multi-Targeting Approaches

The traditional "one drug, one target" paradigm is often insufficient for treating complex diseases like cancer, which involve multiple dysregulated pathways. nih.gov Polypharmacology, the ability of a single drug to interact with multiple targets, is emerging as a promising strategy to develop more effective therapies. gardp.orgnih.gov

Quinazolinones are well-suited for polypharmacological approaches due to their ability to bind to a wide range of biological targets. nih.gov For example, some quinazolinone derivatives have been shown to inhibit both EGFR and tubulin polymerization, two key targets in cancer therapy. nih.gov

Future research in this area will focus on:

Rational Design of Multi-Targeting Agents: Intentionally designing quinazolinone derivatives that can simultaneously modulate multiple targets involved in a particular disease. This can be achieved through techniques such as molecular hybridization, which involves combining two or more pharmacophores into a single molecule. nih.gov

Systems-Level Analysis of Polypharmacology: Using multi-omics approaches to identify the full spectrum of targets for a given quinazolinone derivative and to understand the complex interplay between these targets.

Drug Repurposing: Identifying new therapeutic indications for existing quinazolinone-based drugs by exploring their polypharmacological profiles. nih.gov

By embracing the principles of polypharmacology, researchers can develop novel quinazolinone-based therapies with enhanced efficacy and a lower propensity for drug resistance.

Application of Artificial Intelligence and Machine Learning in Quinazolinone Research

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery and development. jddtonline.inforesearchgate.net These powerful computational tools can be applied at various stages of the research pipeline, from target identification to lead optimization. researchgate.net

In the context of quinazolinone research, AI and ML can be used to:

Predict Biological Activity: Develop predictive models that can accurately forecast the biological activity of new quinazolinone derivatives based on their chemical structure.

Identify Novel Drug Candidates: Screen large virtual libraries of compounds to identify promising new drug candidates with desired pharmacological properties. nih.gov

Optimize Drug Properties: Guide the optimization of lead compounds by predicting their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. jddtonline.info

Design de novo Molecules: Generate novel molecular structures with specific desired activities. nih.gov

Q & A

Q. What are the established synthetic routes for 2-amino-8-bromo-1H-quinazolin-4-one, and what are their comparative advantages?

Methodological Answer:

- Route 1 (Nucleophilic Substitution): React 6,8-dibromo-2-methyl-1-benzoxazin-3(4H)-one with aqueous ammonia under reflux. This method is reliable for introducing the amino group but may require optimization of reaction time and temperature to avoid side products like dibrominated byproducts .

- Route 2 (Suzuki-Miyaura Coupling): Use 8-bromo-2-methylquinazolin-4(3H)-one as a precursor. React with aryl boronic acids (e.g., 3-methoxyphenylboronic acid) in the presence of a palladium catalyst. This approach enables selective functionalization at the 8-position but demands rigorous anhydrous conditions .

- Key Considerations: Monitor reaction progress via TLC or LC-MS. Column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended for purification .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H-NMR: Expect signals for the aromatic protons (δ 7.2–8.5 ppm), amino group (δ 5.5–6.0 ppm, broad), and bromine-induced deshielding effects.

- ¹³C-NMR: Confirm the carbonyl group (C-4) at ~165 ppm and brominated aromatic carbons (C-8) at ~125 ppm .

- Mass Spectrometry (LC-MS): Look for [M+H]⁺ peaks at m/z 240.05 (C₉H₆BrN₃O) and isotopic patterns consistent with bromine .

- Melting Point Analysis: Compare observed melting points (e.g., 139–140°C for analogous brominated quinazolinones) with literature values to assess purity .

Advanced Research Questions

Q. How does the bromine substituent at the 8-position influence reactivity in cross-coupling reactions?

Methodological Answer:

- Electronic Effects: The electron-withdrawing bromine atom activates the aromatic ring for nucleophilic substitution but may hinder electrophilic reactions. For Suzuki coupling, steric hindrance at the 8-position necessitates high catalyst loading (e.g., Pd(PPh₃)₄, 5–10 mol%) and prolonged reaction times (~24 hours) .

- Competing Pathways: Bromine can act as a leaving group in nucleophilic aromatic substitution (NAS) with amines or thiols. Design experiments to compare NAS vs. cross-coupling efficiency using kinetic studies (e.g., monitoring by LC-MS) .

Q. How should researchers address contradictions in reported bioactivity data for brominated quinazolinone derivatives?

Methodological Answer:

- Source Analysis: Cross-reference synthetic protocols (e.g., purity levels >98% in vs. 29% yield in brominated analogs ). Low yields or impurities (e.g., residual solvents) may skew bioactivity results.

- Standardization: Use a common assay protocol (e.g., MTT for cytotoxicity) across derivatives. For example, 8-bromo-3-(3-methoxybenzyl)quinazolin-4(3H)-one showed 98% yield but variable activity depending on substituent electronegativity .

- Statistical Validation: Apply multivariate analysis to isolate structural factors (e.g., bromine position, substituent bulk) contributing to bioactivity discrepancies .

Q. What strategies optimize regioselective derivatization of this compound?

Methodological Answer:

- Protection-Deprotection: Protect the 2-amino group with tert-butoxycarbonyl (Boc) to direct reactions to the 8-bromo position. Deprotect post-functionalization using trifluoroacetic acid .

- Microwave-Assisted Synthesis: Reduce reaction times (e.g., from 24 hours to 2 hours) for Suzuki coupling by using microwave irradiation (100–150°C, 300 W). This minimizes thermal decomposition of brominated intermediates .

- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) for NAS vs. non-polar solvents (toluene) for cross-coupling to control regioselectivity .

Q. How can researchers mitigate challenges in achieving high purity for brominated quinazolinones?

Methodological Answer:

- Recrystallization: Use methanol/water mixtures (4:1 v/v) to recrystallize crude products, leveraging bromine’s hydrophobicity .

- HPLC Purification: Employ reverse-phase C18 columns with acetonitrile/water gradients (5–95%) to separate brominated isomers .

- Quality Control: Validate purity via elemental analysis (C, H, N) and compare with theoretical values (e.g., C₉H₆BrN₃O: C 45.02%, H 2.52%, N 17.51%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.